Helion Yellow 5G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10190-68-8 |

|---|---|

Molecular Formula |

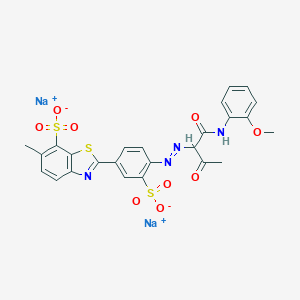

C25H22N4NaO9S3+ |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

sodium 2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfophenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C25H22N4O9S3.Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);/q;+1 |

InChI Key |

YWBRZBKWNIBDDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

10190-68-8 |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Direct Yellow 27 chemical structure and properties

An In-Depth Technical Guide to C.I. Direct Yellow 27

Introduction and Overview

C.I. Direct Yellow 27, also known by trade names such as Direct Fast Yellow 5GL and Direct Fast Brilliant Yellow 5G, is a synthetic organic dye belonging to the single azo class of colorants.[1][2][3] Historically, it has been utilized for its ability to dye cellulosic fibers like cotton, viscose, and paper directly, without the need for a mordant.[1][4] It produces a characteristic bright, greenish-yellow hue.[1][5] Despite its effectiveness as a dye, C.I. Direct Yellow 27 is now recognized as a banned substance in many regions due to significant health and safety concerns. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and the toxicological data underpinning its regulatory status.

Chemical Identity and Structure

C.I. Direct Yellow 27 is a complex aromatic compound characterized by a benzothiazole core linked via an azo group to an acetoacetanilide derivative. The presence of multiple sulfonic acid groups imparts water solubility, a key characteristic of direct dyes.

Table 1: Chemical Identifiers for C.I. Direct Yellow 27

| Identifier | Value | Reference |

|---|---|---|

| C.I. Name | C.I. Direct Yellow 27 | [3] |

| C.I. Number | 13950 | [1][2] |

| CAS Number | 10190-68-8 | [2][3][6] |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][2][3] |

| Molecular Weight | 662.63 g/mol | [1][2][3] |

| IUPAC Name | disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | [7] |

| Synonyms | Direct Fast Yellow 5GL, Direct Fast Brilliant Yellow 5G, Direct Brilliant Yellow L-4G, Chlorantine Fast Yellow 7GLL |[1][2][8] |

The chemical structure is fundamentally composed of two main parts joined by the chromophoric azo bond (-N=N-). The sulfonic acid groups (-SO₃H) are present as sodium salts, enhancing the molecule's affinity for hydrophilic fibers.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of C.I. Direct Yellow 27 dictate its application performance and its environmental interactions. It appears as a yellow to yellow-orange powder.[1][8]

Table 2: Solubility and Physical Properties

| Property | Description | Reference |

|---|---|---|

| Appearance | Yellow, uniform powder with a colourful green-light yellow shade. | [1][5] |

| Solubility in Water | Soluble, forming a lemon-yellow solution. Solubility at 90°C is 50 g/L. | [1][3][5] |

| Organic Solubility | Soluble in cellosolve and ethanol; slightly soluble in benzene and carbon tetrachloride; insoluble in most other organic solvents. | [1][3] |

| Behavior in Acid | Turns golden yellow in concentrated sulfuric acid. A golden yellow precipitate forms upon adding concentrated HCl to the aqueous solution. | [1][3] |

| Behavior in Base | A golden-orange precipitate forms upon adding concentrated NaOH to the aqueous solution. |[1][3] |

The dye's color is a result of its ability to absorb light in the visible spectrum. Its spectroscopic properties are key to its identification and quantification.

Table 3: Spectroscopic Data

| Parameter | Value | Reference |

|---|---|---|

| λmax (in water) | 393 nm | [6][8] |

| Other Absorbance Peaks | 227 nm, 275 nm, and 443 nm have also been reported, corresponding to various electronic transitions. | [9][10] |

| Molar Extinction Coefficient (ε) | 53,000-57,000 L·mol⁻¹·cm⁻¹ at 224-230 nm (in water at 0.02 g/L). |[8] |

Synthesis and Manufacturing Workflow

The synthesis of C.I. Direct Yellow 27 is a classic example of diazo coupling, a fundamental reaction in the manufacture of azo dyes. The process involves two primary steps: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.

-

Diazotization : The process begins with 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid. This complex amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid like HCl) at low temperatures (0-5°C) to convert the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Coupling : The resulting diazonium salt is then reacted with the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide.[3][11] This reaction occurs at a controlled pH to facilitate the electrophilic attack of the diazonium ion on the electron-rich coupling component, forming the stable azo bridge that links the two molecular halves.

Applications and Fastness Properties

C.I. Direct Yellow 27 was developed for dyeing various natural and synthetic fibers. Its good leveling and transferability made it suitable for achieving bright yellow shades on cotton and viscose fibers.[1]

Primary Applications Include:

-

Textile Dyeing : Used for cotton, flax, viscose rayon, acetate, jute, silk, wool, and nylon.[1][2][4]

-

Paper and Leather Coloration : Applied to color pulp and leather goods.[2][3]

-

Ink Formulation : Utilized as a colorant in inks.[1]

-

Blended Dyes : It has been mixed with other dyes, such as Direct Fast Blue GL, to create green commercial dyes.[1]

The performance of a dye is often measured by its fastness properties, which indicate its resistance to various environmental factors.

Table 4: Fastness Ratings for C.I. Direct Yellow 27

| Fastness Test | Rating (1-5 scale, 5 is best) | Reference |

|---|---|---|

| Light Fastness | 5 | [1][5] |

| Washing (Soaping) | 1-2 | [1][5] |

| Perspiration | 3 | [1][5] |

| Rubbing | 2-3 |[1] |

The dye exhibits good lightfastness but poor washing fastness, which is a common trade-off for some direct dyes.

Analytical Characterization Protocol

A general protocol for the spectroscopic analysis of C.I. Direct Yellow 27 is outlined below. This procedure is fundamental for quality control, concentration determination, and research purposes.

Objective: To determine the maximum absorbance wavelength (λmax) and quantify the concentration of C.I. Direct Yellow 27 in an aqueous solution.

Materials and Equipment:

-

C.I. Direct Yellow 27 powder

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

Analytical balance

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

Methodology:

-

Preparation of Stock Solution (e.g., 100 mg/L): a. Accurately weigh 10.0 mg of C.I. Direct Yellow 27 powder using an analytical balance. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Add approximately 50 mL of distilled water and sonicate or stir until the dye is fully dissolved. d. Dilute to the mark with distilled water, cap, and invert several times to ensure homogeneity.

-

Preparation of Working Standards: a. Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 1, 2, 5, 10, 15 mg/L) in separate volumetric flasks.

-

Spectrophotometric Analysis: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the instrument to scan a wavelength range from 200 nm to 700 nm. c. Use distilled water as a blank to zero the instrument. d. Measure the absorbance spectrum of a mid-range working standard (e.g., 10 mg/L) to identify the λmax. The primary peak should be observed around 393 nm.[6]

-

Calibration Curve Construction: a. Set the spectrophotometer to the determined λmax. b. Measure the absorbance of each prepared working standard. c. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert Law.

-

Analysis of Unknown Sample: a. Measure the absorbance of the unknown sample at the same λmax. b. Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line derived from the linear regression of the curve.

Safety, Toxicology, and Regulatory Status

The most critical aspect of C.I. Direct Yellow 27 from a modern perspective is its toxicological profile. The dye is classified as a hazardous substance.[12]

Key Safety Concerns:

-

Carcinogenicity : C.I. Direct Yellow 27 is a banned dye because it contains, or can metabolically release through the reductive cleavage of the azo bond, the carcinogenic aromatic amine o-anisidine (2-methoxyaniline).[1] Aromatic amines are a well-documented class of carcinogens.

-

Eye Irritation : While not considered a primary irritant, direct contact may cause transient discomfort, tearing, and redness.[12]

-

Inhalation : As with any fine powder, inhalation of dust should be avoided to prevent respiratory tract irritation.[13] Good hygiene and ventilation are essential during handling.[13]

-

Environmental Hazard : It is assigned a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water. Due to its solubility and persistence, it can cause significant discoloration and pollution of aquatic ecosystems.[13]

Due to the risk of releasing a carcinogenic amine, the use of C.I. Direct Yellow 27 in consumer goods, particularly textiles and leather that come into contact with the skin, is prohibited by regulations such as the European Union's REACH Regulation (Annex XVII).

Conclusion

C.I. Direct Yellow 27 is a chemically significant dye that demonstrates the principles of azo colorant synthesis and direct dyeing technology. Its bright shade and good lightfastness made it a useful product for specific applications. However, the severe toxicological risk associated with its potential to release a carcinogenic aromatic amine has rendered it obsolete and led to its prohibition for most uses. This guide highlights the dual nature of chemical innovation, where utility must be rigorously evaluated against potential harm to human health and the environment.

References

- Emperor Chem. (n.d.). Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G.

- SD International. (n.d.). Direct Yellow 27 Dyes | CAS no 10190-68-8 manufacturer, exporter, supplier in Mumbai.

- World dye variety. (2012, June 28). Direct Yellow 27.

- Sigma-Aldrich. (n.d.). Direct yellow 27.

- Santa Cruz Biotechnology. (n.d.). Direct yellow 27.

- ChemicalBook. (n.d.). DIRECT YELLOW 27.

- Solvent Dyes. (n.d.). Direct Yellow 27.

- MedchemExpress.com. (n.d.). C.I. Direct yellow 27.

- AAT Bioquest. (n.d.). Absorption [Direct Yellow 27].

- China inter dye. (n.d.). DIRECT YELLOW 27|CAS No: 10190-68-8.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Direct yellow 27.

- Tianjin Hitechs Co., Ltd. (n.d.). Direct Yellow 27.

- Dyes Pigments. (n.d.). Material Safety Data Sheet.

- PubChem. (n.d.). 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt.

- Bisht, B., Pant, S., & Giri, M. (2021). Static and dynamic fluorescence spectroscopic analyses of direct yellow 27 - an azo dye. ResearchGate.

- ChemicalBook. (n.d.). DIRECT YELLOW 27 Chemical Properties, Usage, Production.

Sources

- 1. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]

- 2. sdinternational.com [sdinternational.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Direct Yellow 27 Manufacturer in Mumbai, Direct Yellow 27 Exporter [dyestuff.co.in]

- 5. DIRECT YELLOW 27|CAS No: 10190-68-8 - Direct dye [chinainterdyes.com]

- 6. scbt.com [scbt.com]

- 7. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DIRECT YELLOW 27 price,buy DIRECT YELLOW 27 - chemicalbook [chemicalbook.com]

- 9. Absorption [Direct Yellow 27] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. DIRECT YELLOW 27 | 10190-68-8 [amp.chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. dyespigments.net [dyespigments.net]

Helion Yellow 5G (C.I. Direct Yellow 27): A Comprehensive Technical Guide to its Spectroscopic Properties and Biomolecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the spectral characteristics of Helion Yellow 5G, also known as C.I. Direct Yellow 27. Moving beyond a simple data sheet, this document offers a detailed examination of its absorption and emission properties, the underlying principles of its fluorescence, and a practical guide to its characterization. Furthermore, it delves into a key application in biomolecular studies: its interaction with serum albumin, providing a tangible example of its utility in biochemical and pharmaceutical research.

Introduction to this compound: A Stilbene-Based Azo Dye

This compound (C.I. Direct Yellow 27; CAS 10190-68-8) is a water-soluble, mono-azo dye with a molecular structure based on a stilbene backbone.[1] Its chemical formula is C₂₅H₂₀N₄Na₂O₉S₃, with a molecular weight of 662.62 g/mol . While traditionally used in the textile industry for its vibrant yellow hue and good light fastness, its fluorescent properties have garnered interest in biological and chemical research.[1][2] This guide will focus on the photophysical properties that make this compound a subject of scientific inquiry.

Photophysical Profile of this compound

The interaction of this compound with light is complex, with its absorption and emission characteristics being highly dependent on its environment, including solvent polarity and the presence of biomolecules.

Absorption Spectrum

The absorption spectrum of this compound exhibits multiple bands, a common feature for complex organic dyes. There is some discrepancy in the reported primary absorption maxima (λmax) in the scientific literature and databases, which likely reflects the sensitivity of the dye's electronic transitions to experimental conditions such as solvent and concentration.

One of the major reported absorption peaks for C.I. Direct Yellow 27 is in the ultraviolet region, at approximately 227 nm .[3] Another significant absorption band has been identified at 393 nm . A more detailed study also reports absorption bands at 275 nm and 443 nm , which are attributed to π to π* and n to π* transitions within the dye's molecular orbitals, respectively.[4] This complex absorption profile suggests multiple electronic transitions are possible, contributing to the dye's overall photophysical behavior.

Emission Spectrum and Fluorescence Properties

The fluorescence of this compound is a key feature for its application in sensitive detection methods. The emission spectrum is notably influenced by the excitation wavelength.

Recent studies have provided detailed insights into its fluorescence properties. When excited at 288 nm in an aqueous solution, this compound exhibits a prominent emission peak at 355.84 nm .[4] This results in a significant Stokes shift of approximately 68.84 nm , which is advantageous for fluorescence-based assays as it facilitates the separation of excitation and emission signals.[4] Another study has reported fluorescence at 532 nm upon excitation at 440 nm , highlighting the importance of selecting the appropriate excitation wavelength to achieve desired emission characteristics.[4]

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, has been determined to be 0.41 in water.[4] The excited-state lifetime of the molecule, which describes the average time it spends in the excited state before returning to the ground state, has been measured as 6.8 nanoseconds (ns) in water and 12.18 ns in dimethyl sulfoxide (DMSO).[4]

Table 1: Summary of Photophysical Properties of this compound (C.I. Direct Yellow 27)

| Parameter | Reported Value(s) | Source(s) |

| Chemical Formula | C₂₅H₂₀N₄Na₂O₉S₃ | |

| Molecular Weight | 662.62 g/mol | |

| Absorption Maxima (λmax) | 227 nm, 275 nm, 393 nm, 443 nm | [3][4] |

| Emission Maximum (λem) | 355.84 nm (λex = 288 nm); 532 nm (λex = 440 nm) | [4] |

| Stokes Shift | ~68.84 nm (for λex = 288 nm) | [4] |

| Fluorescence Quantum Yield (Φf) | 0.41 (in water) | [4] |

| Fluorescence Lifetime (τ) | 6.8 ns (in water); 12.18 ns (in DMSO) | [4] |

Experimental Protocol for Spectral Characterization of this compound

To ensure accurate and reproducible measurements of the absorption and emission spectra of this compound, a systematic experimental approach is crucial. This protocol outlines the key steps and considerations for researchers.

Materials and Instrumentation

-

This compound (C.I. Direct Yellow 27): High purity grade.

-

Solvents: Spectroscopic grade solvents (e.g., ultrapure water, ethanol, DMSO).

-

UV-Vis Spectrophotometer: A calibrated instrument capable of scanning a wide spectral range (e.g., 200-800 nm).

-

Fluorometer/Spectrofluorometer: Equipped with a high-intensity light source (e.g., Xenon lamp) and monochromators for both excitation and emission wavelength selection.

-

Quartz Cuvettes: 1 cm path length, clean and free of scratches.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary. Protect the solution from light.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from micromolar (µM) to nanomolar (nM). For absorption measurements, aim for an absorbance value between 0.1 and 1.0 at the λmax. For fluorescence measurements, use more dilute solutions (typically with an absorbance of <0.1 at the excitation wavelength) to avoid inner filter effects.

-

-

Measurement of Absorption Spectrum:

-

Record a baseline spectrum of the solvent using the same cuvette that will be used for the sample.

-

Measure the absorption spectrum of each working solution over the desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Measurement of Emission Spectrum:

-

Set the excitation wavelength on the fluorometer to one of the identified absorption maxima (e.g., 288 nm or 393 nm).

-

Record the emission spectrum over a suitable wavelength range, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.

-

Identify the wavelength of maximum emission (λem).

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the determined λem.

-

Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum.

-

The excitation spectrum should ideally match the absorption spectrum, confirming the identity of the fluorescing species.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for the spectral characterization of this compound.

Application in Biomolecular Interaction Studies: Interaction with Bovine Serum Albumin (BSA)

A significant application of fluorescent dyes in biomedical research is their use as probes to study the interactions between small molecules and proteins. The binding of a dye to a protein can lead to changes in its fluorescence properties, such as quenching (a decrease in fluorescence intensity) or enhancement. This phenomenon can be used to determine binding affinities and understand the nature of the interaction.

The interaction of this compound with bovine serum albumin (BSA), a widely used model protein in drug-protein interaction studies, has been investigated.[5] These studies have shown that this compound can bind to BSA, leading to the quenching of the intrinsic fluorescence of the protein's tryptophan residues.[5] This quenching is a result of the formation of a BSA-Helion Yellow 5G complex. The analysis of this quenching mechanism provides valuable information about the binding constant and the number of binding sites.

The Principle of Fluorescence Quenching in BSA-Dye Interaction

The intrinsic fluorescence of BSA is primarily due to its tryptophan residues. When this compound binds to BSA in proximity to these residues, it can accept the energy from the excited tryptophan, preventing it from emitting a photon. This process is known as fluorescence quenching. The extent of quenching is dependent on the concentration of the dye and provides a means to quantify the binding interaction.

Diagram of BSA Interaction and Fluorescence Quenching

Caption: Mechanism of BSA fluorescence quenching by this compound.

Conclusion and Future Perspectives

This compound (C.I. Direct Yellow 27) presents an interesting profile as a fluorescent dye with complex photophysical properties that are sensitive to its environment. This guide has provided a comprehensive overview of its known absorption and emission characteristics, a standardized protocol for its spectral measurement, and a detailed look into its application in studying protein-ligand interactions.

For researchers in drug development and related fields, the ability of this compound to act as a probe for biomolecular binding offers a valuable tool for initial screening and characterization of interactions. Future research could further explore the potential of this and similar stilbene-based azo dyes in more complex biological systems, such as in cellular imaging or as components of biosensors. A thorough understanding of their photophysics, as outlined in this guide, is the foundational step for such advancements.

References

-

Bisht, B., Pant, S., & Giri, M. (2021). Static and dynamic fluorescence spectroscopic analyses of direct yellow 27 - an azo dye. ResearchGate. [Link]

-

Bisht, B., Dey, P., Singh, A., & Mehata, M. S. (2022). Spectroscopic investigation on the interaction of direct yellow-27 with protein (BSA). ResearchGate. [Link]

-

World Dye Variety. Direct Yellow 27. (2012). [Link]

Sources

Quantum yield and fluorescence lifetime of C.I. Direct Yellow 27

An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of C.I. Direct Yellow 27

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key photophysical properties of C.I. Direct Yellow 27 (C.I. 13950), specifically its fluorescence quantum yield and excited-state lifetime.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these parameters, presents experimentally determined values, and outlines detailed protocols for their measurement. Furthermore, it explores the influence of the local environment on the fluorescence behavior of this mono-azo dye and discusses potential applications stemming from its emissive characteristics.

Introduction to C.I. Direct Yellow 27 and its Photophysical Significance

C.I. Direct Yellow 27 is a water-soluble mono-azo dye, identified by the CAS number 10190-68-8 and chemical formula C₂₅H₂₀N₄Na₂O₉S₃.[2][3][4] While traditionally used in the textile industry for dyeing cellulosic fibers, its fluorescent properties open avenues for more advanced applications in biological and material sciences.[3][5][6] Understanding the efficiency of its light emission (quantum yield) and the duration of its excited state (fluorescence lifetime) is paramount for harnessing its potential as a fluorescent probe, sensor, or in quantitative assays.[7] These two parameters are intrinsic characteristics of a fluorophore and provide deep insights into its interaction with its molecular environment.[8]

Theoretical Framework: Fluorescence, Quantum Yield, and Lifetime

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an electronically excited state, returns to the ground state by emitting a photon. The entire process occurs on a nanosecond timescale.

Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[9] It is an intrinsic property of a fluorophore and can be influenced by various environmental factors, making it a sensitive parameter for probing molecular interactions.[9]

Photophysical Characteristics of C.I. Direct Yellow 27

Recent studies have characterized the static and dynamic fluorescence of C.I. Direct Yellow 27 in various solvents.[1] The key photophysical parameters are summarized below.

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Water | 0.41 | 6.8 |

| Dimethyl Sulfoxide (DMSO) | 0.70 | 12.18 |

| Methanol | 0.41 | Not specified |

Data sourced from Bisht et al.[1]

The data reveals a significant dependence of both quantum yield and lifetime on the solvent environment. The increase in these parameters in DMSO compared to water suggests that the dye's excited state is sensitive to solvent polarity and hydrogen bonding capabilities.[1][10] The maximum absorption wavelength (λmax) for this dye is approximately 393 nm.[2][11]

Factors Influencing Fluorescence Properties

The quantum yield and lifetime of a fluorophore like C.I. Direct Yellow 27 are not constant but can be modulated by several factors:

-

Solvent Polarity and Viscosity: As observed with C.I. Direct Yellow 27, changes in solvent polarity can alter the energy levels of the excited state, affecting emission wavelength, quantum yield, and lifetime.[1][10] Increased solvent viscosity often restricts non-radiative decay pathways, leading to higher fluorescence intensity and longer lifetimes.[12][13]

-

pH: The pH of the solution can influence the ionization state of a dye, which can dramatically alter its absorption and fluorescence properties.[12][14] For instance, aniline, a simple aromatic amine, fluoresces in neutral or alkaline solutions but not in acidic conditions.[14]

-

Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is due to the increased frequency of collisions between molecules, which promotes non-radiative de-excitation from the excited state.[12][13]

-

Quenching: The presence of other molecules, known as quenchers, can decrease fluorescence intensity. Oxygen is a common quencher that can lead to non-radiative decay.[12]

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity, the methodologies for determining quantum yield and fluorescence lifetime must be robust and well-controlled.

Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used technique for determining the relative quantum yield of a fluorophore by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[7][8]

Protocol:

-

Standard Selection: Choose a fluorescence standard with absorption and emission spectra that overlap with C.I. Direct Yellow 27. Rhodamine 6G (Φf ≈ 0.95 in ethanol) is a common standard for the visible region.[8]

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the C.I. Direct Yellow 27 sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

It is crucial to use corrected emission spectra to account for instrument response.[8]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each sample and standard solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).

-

Caption: Workflow for Relative Quantum Yield Determination.

Determination of Fluorescence Lifetime using TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. It involves repeatedly exciting a sample with a pulsed light source and measuring the arrival times of the emitted photons.

Protocol:

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, emission filters, a fast single-photon detector, and timing electronics.

-

Sample Preparation: Prepare a solution of C.I. Direct Yellow 27 in the desired solvent. The concentration should be adjusted to yield an optimal photon counting rate (typically 1-5% of the laser repetition rate) to avoid pulse pile-up.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse as seen by the detector.

-

Data Acquisition:

-

Excite the C.I. Direct Yellow 27 sample with the pulsed light source. The excitation wavelength should correspond to an absorption band of the dye (e.g., around 390-400 nm).

-

Collect the emitted photons over a period of time to build a histogram of photon arrival times relative to the excitation pulse.

-

-

Data Analysis:

-

The collected fluorescence decay data is then deconvoluted with the IRF.

-

The resulting decay curve is fitted to an exponential model (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ). The quality of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.[1]

-

Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.

Potential Applications in Research and Drug Development

The sensitivity of C.I. Direct Yellow 27's fluorescence to its environment suggests several potential applications:

-

Probing Molecular Interactions: The changes in quantum yield and lifetime can be used to study the binding of the dye to macromolecules such as proteins (e.g., bovine serum albumin) or nucleic acids.[10][15] This can provide information on binding constants and mechanisms.

-

Environmental Sensing: Its solvatochromic properties could be exploited to develop sensors for solvent polarity or viscosity in micro-environments.

-

Fluorescence Microscopy: As a fluorescent stain, it could be used in various microscopy applications, although its specificity and photostability would need further characterization.[5]

Conclusion

C.I. Direct Yellow 27 is a fluorescent mono-azo dye with a quantum yield and lifetime that are highly dependent on the solvent environment. Its photophysical properties have been quantified, with a quantum yield of 0.41 and a lifetime of 6.8 ns in water.[1] This guide has provided the theoretical background and detailed experimental protocols for the characterization of these crucial parameters. The sensitivity of its fluorescence to the local environment makes C.I. Direct Yellow 27 a potentially valuable tool for researchers in chemistry, biology, and materials science, particularly for applications involving the probing of molecular interactions and micro-environments.

References

-

Bisht, B., Joshi, H. C., & Singh, M. (2021). Static and dynamic fluorescence spectroscopic analyses of direct yellow 27 - an azo dye. Indian Journal of Physics. [Link]

-

Bohle, A., & Le, T. (2018). Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Letters, 43(20), 4957-4960. [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

-

ResearchGate. (n.d.). Three-dimensional structure of direct yellow 27 an azo dye. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

-

ResearchGate. (n.d.). Chemical structure of direct yellow-27. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

dos Santos, G. A., da Silva, M. A. P., & Medina, A. N. (2021). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Molecules, 26(17), 5334. [Link]

-

World Dye Variety. (2012). Direct Yellow 27. [Link]

-

Samuel, A. (2020, September 12). Detailed lecture on factors affecting Fluorescence intensity [Video]. YouTube. [Link]

-

The Pharma Guide. (2021, March 14). Factors affecting florescence intensity [Video]. YouTube. [Link]

-

ISS. (n.d.). Lifetime Data of Selected Fluorophores. [Link]

-

Emperor Chemical. (n.d.). Direct Yellow 27. [Link]

-

Slideshare. (n.d.). FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]

-

World Dye Variety. (2012). Acid Yellow 27. [Link]

-

PubChem. (n.d.). 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt. [Link]

-

Fita, P., Karedla, N., D'Auria, M., & Vauthey, E. (2002). Photophysics and photochemistry of hydrophilic cyanine dyes in normal and reverse micelles. Photochemical & Photobiological Sciences, 1(3), 211–218. [Link]

-

Marín-Hernández, C., Garino, C., Lamberti, F., Barolo, C., & Sodupe, M. (2021). Computational Analysis of Photophysical Properties and Reactivity of a New Phototherapeutic Cyclometalated Au(III)-Hydride Complex. Chemistry, 27(62), 15528–15535. [Link]

-

Martínez-Fernández, L., Corral, I., & González, L. (2013). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. The Journal of Physical Chemistry. A, 117(35), 8503–8512. [Link]

-

Iacob, M., Damaceanu, M.-D., Tecuceanu, V., & Bruma, M. (2020). Novel Insight into the Photophysical Properties and 2D Supramolecular Organization of Poly(3,4-ethylenedioxythiophene)/Permodified Cyclodextrins Polyrotaxanes at the Air–Water Interface. Polymers, 12(11), 2603. [Link]

-

El-Khouly, M. E., Kim, D., Fukuzumi, S., & Ohkubo, K. (2015). Synthesis, Photophysical Properties, and Ab Initio Calculations of Dual Solution-Solid-State-Emitting Ethynyl-Extended Boranil Complexes. The Journal of Organic Chemistry, 80(21), 6980–6991. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DIRECT YELLOW 27 | 10190-68-8 [chemicalbook.com]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DIRECT YELLOW 27 price,buy DIRECT YELLOW 27 - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

Solubility of Direct Yellow 27 in aqueous and organic media

An In-Depth Technical Guide to the Solubility of Direct Yellow 27 in Aqueous and Organic Media

Authored by a Senior Application Scientist

Abstract

Direct Yellow 27 (C.I. 13950), a single azo direct dye, is a key colorant utilized in various industrial applications, from textiles and paper to leather and inks.[1][2] Its performance and efficacy are fundamentally governed by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive analysis of the solubility profile of Direct Yellow 27 in both aqueous and organic media. We will explore the physicochemical principles dictating its solubility, present available quantitative and qualitative data, and provide robust, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and formulation professionals who require a deep, practical understanding of this dye's behavior in solution.

Physicochemical Profile of Direct Yellow 27

Understanding the molecular structure of Direct Yellow 27 is paramount to explaining its solubility behavior. Its chemical formula is C₂₅H₂₀N₄Na₂O₉S₃, with a molecular weight of 662.63 g/mol .[3][4]

Key structural features influencing solubility include:

-

Azo Group (-N=N-): A primary chromophore that contributes to the dye's color.

-

Sulfonic Acid Groups (-SO₃Na): As a disodium salt, the molecule possesses two highly polar, ionizable sulfonic acid groups. These groups are the primary drivers of its aqueous solubility, readily interacting with polar water molecules through ion-dipole forces.

-

Aromatic Rings and Organic Moieties: The larger carbon-based framework, including benzene and benzothiazole rings, imparts a significant non-polar character to the molecule. This sizable organic structure dictates the dye's interaction with non-polar and weakly polar organic solvents.

This dual nature—highly polar functional groups on a large organic backbone—creates a complex solubility profile, making it readily soluble in water but generally poorly soluble in non-polar organic solvents.[1][3][5]

Caption: Relationship between molecular features and solvent interaction.

Aqueous Solubility Profile

Direct Yellow 27 is characterized as a water-soluble dye, forming a lemon-yellow solution.[1][3][6] This is a direct consequence of the highly polar sulfonic acid salt groups.

Effect of Temperature: Temperature plays a crucial role in the aqueous solubility of Direct Yellow 27. While readily soluble, its solubility limit increases significantly with heat.

This property is leveraged in dyeing processes, where elevated temperatures are used to create more concentrated stock solutions and improve dye uptake by substrates like cotton and viscose fibers.[3] For optimal dye exhaustion, the dyeing solution is often allowed to cool naturally, which reduces the dye's solubility and encourages its deposition onto the fiber.[3]

Effect of pH and Electrolytes: The dye's solubility in water is sensitive to changes in pH and the presence of other ions.

-

Acidic Conditions: The addition of concentrated hydrochloric acid to an aqueous solution of Direct Yellow 27 results in the formation of a golden-yellow precipitate.[1][3] This occurs because the excess H⁺ ions protonate the sulfonate groups (-SO₃⁻) to form sulfonic acid groups (-SO₃H), which are less polar and thus less soluble, causing the dye to precipitate out of solution.

-

Alkaline Conditions: Similarly, adding a thick sodium hydroxide solution can cause a golden-orange precipitate to form.[1][3][5]

-

Hard Water: The dye is slightly sensitive to hard water, which contains divalent cations like Ca²⁺ and Mg²⁺.[3] These ions can form salts with the sulfonate groups that are less soluble than the sodium salt, potentially leading to precipitation or uneven dyeing.

Solubility in Organic Media

The solubility of Direct Yellow 27 in organic solvents is generally limited due to the molecule's polarity and ionic nature.[3][4][5] Its behavior is dictated by the principle of "like dissolves like."

-

Polar Protic Solvents:

-

Cellosolve (2-ethoxyethanol): The dye is reported to be soluble in cellosolve.[1][3] This solvent has a polar hydroxyl group and an ether linkage, allowing it to interact favorably with both the polar and non-polar parts of the dye molecule.

-

Alcohol (Ethanol): It is only slightly soluble in alcohol.[1][3][7] While ethanol is a polar solvent, its polarity is significantly lower than water, and it is less effective at solvating the ionic sulfonate groups.

-

-

Non-Polar/Weakly Polar Solvents:

-

Benzene and Carbon Tetrachloride: The dye is described as "slightly oozing" or "slightly soluble" in these non-polar solvents, imparting an orange color to the solution.[1][3][7] This minimal solubility is likely due to weak Van der Waals interactions between the large aromatic backbone of the dye and the solvent molecules.

-

Other Organic Solvents: It is reported as insoluble in most other organic solvents.[1][3][4]

-

Data Summary

The solubility characteristics of Direct Yellow 27 are summarized below for easy reference.

Table 1: Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

|---|

| Water | 90 | 50 g/L |[2][3] |

Table 2: Qualitative Solubility Profile

| Solvent | Solvent Type | Solubility | Reference |

|---|---|---|---|

| Water | Polar Protic | Soluble | [1][3][4][6] |

| Cellosolve | Polar Protic | Soluble | [1][3] |

| Ethanol | Polar Protic | Slightly Soluble | [1][3][7] |

| Benzene | Non-Polar | Slightly Soluble | [1][3][7] |

| Carbon Tetrachloride | Non-Polar | Slightly Soluble | [1][3][7] |

| Other Organic Solvents | - | Insoluble |[1][3][4] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data under specific conditions, empirical determination is essential. The following protocols are based on established laboratory practices for dye analysis.[8][9]

Protocol 5.1: Isothermal Equilibrium Method for Quantitative Solubility

This protocol determines the saturation solubility of Direct Yellow 27 in a given solvent at a constant temperature.

Causality: The principle is to create a saturated solution by adding an excess of the dye to the solvent and allowing it to reach equilibrium. By measuring the concentration of the dissolved dye in the supernatant, the solubility limit can be determined accurately. Spectrophotometry is used for quantification due to its high sensitivity to colored compounds.[9]

Methodology:

-

Preparation: Add an excess amount of Direct Yellow 27 powder (e.g., 2-3 g) to a known volume of the solvent (e.g., 50 mL) in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or shaker flask).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle for at least 4 hours at the same constant temperature. For faster separation, centrifuge a sample of the suspension in a temperature-controlled centrifuge.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Dilution: Perform a precise serial dilution of the supernatant with the same solvent to bring its absorbance into the linear range of a UV-Visible spectrophotometer (typically 0.1-1.0 AU).

-

Measurement: Measure the absorbance of the diluted solution at the dye's maximum absorption wavelength (λmax ≈ 393 nm).[5][10]

-

Calculation: Calculate the concentration of the original supernatant using a pre-established calibration curve (Absorbance vs. Concentration), factoring in the dilution ratio. The resulting concentration is the solubility at that temperature.

Caption: Workflow for quantitative solubility determination.

Protocol 5.2: Determination of Insoluble Content

Commercial dye powders may contain impurities.[8] This gravimetric method quantifies the percentage of material that is insoluble in a specific solvent under defined conditions.

Causality: This protocol provides a direct measure of dye purity with respect to solubility. It physically separates soluble components from insoluble ones via filtration, and the result is determined by mass.[8]

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the Direct Yellow 27 sample (e.g., 5.0 g).

-

Dissolution: Dissolve the sample in a specified volume of solvent (e.g., 200 mL of deionized water) at a set temperature (e.g., 90°C). Stir for 30 minutes.

-

Filtration: Filter the solution through a pre-weighed, fine-porosity filter paper (e.g., Whatman No. 42).

-

Washing: Wash the filter paper with several small volumes of the hot solvent to ensure all soluble dye has passed through.

-

Drying: Dry the filter paper with the retained insoluble matter in an oven at 105°C until a constant weight is achieved.

-

Calculation:

-

Mass of Insoluble Matter = (Final weight of filter paper) - (Initial weight of filter paper).

-

% Insoluble = (Mass of Insoluble Matter / Initial Sample Weight) x 100.

-

Conclusion

The solubility of Direct Yellow 27 is a multifaceted characteristic defined by its molecular structure. Its high solubility in hot water is a key attribute for its application in aqueous dyeing systems, while its generally poor solubility in organic solvents restricts its use in non-polar formulations. The provided data and protocols offer a robust framework for scientists and researchers to understand, predict, and empirically verify the behavior of Direct Yellow 27, ensuring its optimal performance in drug development and other research applications where precise formulation is critical.

References

- Emperor Chem. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmSRbrlwtG2k8a9JiB1Y2fLASU2cGhT1ufZ1AGZ_T5-cWJ7X9ObgCbs7jOV09f_lfzziPFFuEWqDm9VamXpWpdfhu5H7gyLi-ur4bpQaRmA45ihoji5V5H8HFjUhSwFqK55PN_8rVIGYDWjw==]

- World dye variety. (2012). Direct Yellow 27. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE8gaN-zMmKTfxKjlnYHhgBZf6z0Jnb-UkKmUGqvrk6KidglZGEyCO5XDnv_phG58Ugq9-gFsSlVCH4YNABp12pPjH62a_LjKM0No3NhcaLgT1gbDqbZxeiC-mM1zgXJuaYWaSI1bxuUTeY3aI0i2A50-0vov9diRCgpg=]

- SD International. Direct Yellow 27 Dyes | CAS no 10190-68-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbjFYid8ysC6B-wpmeqHn5ZTAqBMxN0n0XNK9e3qoB3assTv8lWJLQ4ChN2iecIt5R997tXyd-xJPxZTwtsf_IM2lcDktAf45yI35vsKNhwZpIHu2m3oC5W0hdUI7vdhTC8beS0PYOJDYNwxae]

- Santa Cruz Biotechnology, Inc. Direct yellow 27 | CAS 10190-68-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSVz-mhhAsgFefp5B9EHVxLjBDHeftE9S4zXKYxcvwWS3bJxLxxqq1laOpypaUFZd9RhEtjij3Jnu3iJe83iLberIDfgeaNUEans9z9CgQ4PX787vm6Hvgfe70SX2wTAcMy_Jq3qfnNvDfabLe]

- Biedermann, W. (2025). A new method for the determination of the solubility of disperse dyes. ResearchGate. [URL: https://www.researchgate.net/publication/237494488_A_new_method_for_the_determination_of_the_solubility_of_disperse_dyes]

- Scribd. Dye Solubility Test | PDF. [URL: https://www.scribd.com/document/429815033/Dye-Solubility-Test-pdf]

- China inter dye. DIRECT YELLOW 27|CAS No: 10190-68-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGauue8wRs3AvtVYI-hbyfpPhQ08TfMMABz4g4oBwuHpR79B1l9_1IzadjHF30kBH3twbm1TKS3Om2d1uhXRd-mguBELa5Nr6U-qV1tiMD9M6wL8nH3YqgM9cMw2cBSnk4hEjcNV9EsXpSYdvjvnAGxpq93Ez2hupbeg==]

- Alfa Chemistry. Determination of Insoluble Content in Dyes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVGJM1SfrOzic2aL9uwma4arjVzL-KayYVt38iVOdWyIbGYuv_fjwb7SF2c0p4UmQgIaJeQW76w2mhKKLBhBMaseqhmm6dGiekLPK_m9aLsw40bC9IS5DeNXZywbll7aF3ZDsbrN_KNilUnDqjIr1h1zaG8RCOxoI3em2BYNKEHj7RLf6eN58ldeOEHxpaho8vo4Ne5X7x]

- Tianjin Hitechs Co., Ltd. Direct Yellow 27. [URL: https://vertexaisearch.cloud.google.

- World dye variety. (2012). Acid Yellow 27. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4428YQpwE5ZcdEnzXZpW-d_lMA9FsonzuBoIG4HM1jHbwazD9NBYbA4oKPsCb9AZgSxu5IMiWmK8DgZss_3fYIT2IBBTzKNnzbSosf7_A9FL7w0hwGqFHj6eIPBe38DZDuqGfAhDddugC6a8l7hWHtPEro5yK0g==]

- ResearchGate. Three-dimensional structure of direct yellow 27 an azo dye. [URL: https://www.researchgate.net/figure/The-three-dimensional-structure-of-direct-yellow-27-molecule_fig1_343272993]

- SDC ColourClick. Estimation of Dyes in Solution by Transmission Measurements. [URL: https://colourclick.org/jsdc/102-11-330.pdf]

- ChemicalBook. DIRECT YELLOW 27 | 10190-68-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0218804.htm]

- COLOR BLOOM. Direct Fast Yellow 5gl, Direct Yellow 27. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb9ekcCjWTPG6qYVBZPE7c98Uv7PDwna5mynuVrGsQbMWl03s4vJopYfUGazVHQsmaWOGc-tgbDraF1M2JPOfwG7kHd1ejihf6rKa8woq3YYZll09KXByPfA66FokqKgMi81fjmM67QCzFAtMXwrWsd8SvdAzVee9_60ESBHy89Ik-NGXLmyZ94KnRxv_84g==]

- ResearchGate. Dye solubility test | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Dye-solubility-test_fig3_347814986]

- Google Patents. WO2006069929A2 - Dyes that are soluble in organic solvents. [URL: https://patents.google.

- Dyes Sales Corporation. Solvent Dyes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMVk91uoK0a41mYrYUyN0EY7ENgk4IVKgredNx53d6ZnoLHLmaneb_mJlepd1iz9rCIpYdp9sU2wW4TnjiHTUgbtbBmj0Lg9zqxxrs2t1xzuKAocs28QkCZ8L9HTNk-ap3XxFB]

- PubChem. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24855]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. DIRECT YELLOW 27|CAS No: 10190-68-8 - Direct dye [chinainterdyes.com]

- 3. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]

- 4. sdinternational.com [sdinternational.com]

- 5. DIRECT YELLOW 27 | 10190-68-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Yellow 27 [hitechs.com.cn]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. sdc.org.uk [sdc.org.uk]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to C.I. Pigment Yellow 151 (CAS 10190-68-8) for Scientific Applications

A Note to the Reader: The topic "Helion Yellow 5G" with CAS number 10190-68-8 primarily refers to C.I. Pigment Yellow 151, a high-performance organic pigment. While the prompt suggested a guide for drug development professionals focusing on signaling pathways, extensive research indicates that this compound's primary application is in the materials industry (plastics, coatings, inks) due to its chemical inertness and stability. Its direct role in drug development or as a modulator of biological signaling pathways is not established in the scientific literature.

Therefore, this guide has been structured to serve researchers and scientists by providing a comprehensive technical overview of the compound's actual properties and synthesis, with a focus on aspects relevant to materials science, toxicology, and potential niche applications in biological contexts, such as biocompatibility studies or as a stable marker.

Executive Summary

C.I. Pigment Yellow 151 (PY 151) is a benzimidazolone monoazo pigment known for its exceptional performance characteristics.[1][2][3] It offers a bright, greenish-yellow hue with high color strength, outstanding lightfastness, and excellent thermal and chemical stability.[1][4] These properties make it a preferred colorant in demanding applications, including high-end plastics, automotive coatings, and specialized printing inks.[1][5][6] This document provides a detailed examination of its chemical structure, synthesis protocols, physicochemical properties, and toxicological profile, offering a foundational resource for scientists and researchers.

Chemical Identity and Physicochemical Properties

PY 151 belongs to the benzimidazolone class of organic pigments, which are characterized by the presence of a benzimidazolone moiety within their molecular structure.[1][7] This structural feature is key to their high stability.[7]

IUPAC Name: 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid[8]

Synonyms: C.I. 13980, Benzimidazolone Yellow H4G[1][3]

Molecular Formula: C₁₈H₁₅N₅O₅[1][8]

Core Structure

The molecule's stability is derived from the benzimidazolone group, which forms strong intermolecular hydrogen bonds, reducing solubility and increasing resistance to heat and solvents.[2]

Table 1: Physicochemical Properties of C.I. Pigment Yellow 151

| Property | Value | Source(s) |

| CAS Number | 31837-42-0 (Note: Some sources may incorrectly link 10190-68-8 to this pigment name, but the definitive CAS for PY 151 is 31837-42-0) | [1][8] |

| Molecular Weight | 381.34 g/mol | [1][8] |

| Appearance | Yellow powder | [8][9] |

| Melting Point | ≥ 320 °C | [8][9] |

| Density | 1.55 - 1.60 g/cm³ | [1] |

| Water Solubility | 17.8 µg/L at 25 °C | [8][9] |

| log Pow (Octanol-Water Partition Coefficient) | 1.07 | [8][9] |

| Lightfastness (Blue Wool Scale) | 7-8 (Excellent) | [1] |

| Heat Stability (HDPE) | Up to 260-290 °C | [1][2][4] |

Synthesis and Manufacturing

The synthesis of Pigment Yellow 151 is a multi-step process involving a diazotization-coupling reaction. The causality behind the chosen steps is critical for achieving the desired crystal form, particle size, and ultimately, the pigment's performance properties.

Synthesis Pathway Overview

The reaction involves two primary components:

-

Diazo Component: Anthranilic acid

-

Coupling Component: 5-Acetoacetylaminobenzimidazolone (AABI)

The general workflow involves diazotizing the anthranilic acid and then coupling it with the AABI under controlled pH and temperature conditions.

Diagram: Synthesis Workflow for Pigment Yellow 151

Caption: General workflow for the synthesis of C.I. Pigment Yellow 151.

Detailed Experimental Protocol (Exemplary)

This protocol is synthesized from common methods described in the literature.[10][11][12][13]

Objective: To synthesize C.I. Pigment Yellow 151 via diazotization of anthranilic acid and coupling with 5-acetoacetylaminobenzimidazolone (AABI).

Materials:

-

Anthranilic acid

-

5 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

5-Acetoacetylaminobenzimidazolone (AABI)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Preparation of the Diazo Solution: a. In a three-neck flask, dissolve anthranilic acid in deionized water and 5 M hydrochloric acid with stirring.[11] b. Cool the resulting clear solution to below 0 °C in an ice-salt bath. c. Slowly add a solution of sodium nitrite in deionized water dropwise, ensuring the temperature remains below 0 °C to prevent decomposition of the diazonium salt.[11] d. Stir the cold diazo solution for at least 30 minutes.

-

Preparation of the Coupling Component Suspension: a. In a separate beaker, dissolve AABI in a basic solution of sodium hydroxide in deionized water.[11] b. In a larger reaction vessel, prepare a solution of deionized water and glacial acetic acid. c. Add the AABI solution to the acetic acid mixture to form a finely suspended, colloidal white precipitate of the coupling component.[11] This step is crucial; a fine suspension ensures a high surface area for a complete and uniform coupling reaction.

-

The Coupling Reaction: a. Vigorously stir the suspension of the coupling component. b. Add the cold diazo solution (from step 1) dropwise to the AABI suspension at room temperature.[11] This results in the formation of a yellow pigment slurry. c. Stir the mixture for several hours (e.g., 6 hours) to allow for complete color development.[11]

-

Pigment Isolation and Finishing: a. Filter the pigment slurry under vacuum. b. Reslurry the pigment wetcake in deionized water and filter again. Repeat this washing step to remove residual salts and impurities. c. Dry the washed pigment cake (e.g., freeze-drying or oven drying at 80 °C).[11][12] d. The final product is a dark yellow powder, which may require milling to achieve the desired particle size distribution for specific applications.

Toxicological and Safety Profile

From a research perspective, understanding the toxicological profile is essential for safe handling and for evaluating its suitability in applications where biocompatibility is a concern (e.g., coloring medical devices, food packaging).

Acute Toxicity

PY 151 exhibits a low acute toxicity profile.

-

Oral LD50 (rat): > 5000 mg/kg body weight.[8][9] No fatalities were observed during the study period.[8][9]

Ecotoxicity

The environmental impact is also a key consideration for modern materials.

These data indicate that the pigment is not classified as highly hazardous to aquatic life under standard testing conditions.[1]

Relevance and Potential Applications in Scientific Research

While not a drug candidate, the unique properties of PY 151 make it a subject of interest in several scientific domains.

-

Materials Science: As a high-performance pigment, it serves as a benchmark for developing new colorants with enhanced stability. Its excellent heat resistance makes it suitable for coloring high-temperature engineering plastics.[2][14]

-

Toxicology and Biocompatibility: Given its use in plastics, including food-contact polymers, its low leachability and toxicity are of significant interest.[15] Research could focus on the long-term biocompatibility of medical devices or implants colored with this pigment.

-

Niche Biological Applications: Although not its primary function, some dyes and pigments can be used as biological stains or markers.[16] While there is limited specific evidence for PY 151, its stability could make it a candidate for long-term cell tracking or as a stable component in sensor formulations, provided it can be functionalized without losing its core properties. Some studies have used computational models to screen large sets of compounds, including dyes, for potential biological activities like antibacterial properties, though this does not imply proven efficacy.[17]

Conclusion

C.I. Pigment Yellow 151 is a scientifically and industrially significant compound, defined by its robust chemical structure and exceptional stability. For researchers, it represents a model benzimidazolone pigment for studies in materials science, polymer chemistry, and safety assessment. While its direct application in drug development is not supported by current evidence, its well-characterized properties and low toxicity provide a solid foundation for its use in creating safe, durable, and color-stable materials for a wide range of advanced applications.

References

- ChemicalBook. (2025). Pigment Yellow 151 - Safety Data Sheet.

- Alfa Chemistry. (n.d.). Pigment Yellow 151 (CI 13980): A Comprehensive Analysis of a High-Performance Benzimidazolone Yellow Pigment.

- Google Patents. (n.d.). CN102391663B - Preparation method of C.I. pigment yellow 151.

- ChemicalBook. (n.d.). Pigment Yellow 151 synthesis.

- Google Patents. (n.d.). CN102391663A - Preparation method of C.I. pigment yellow 151.

- Eureka | Patsnap. (n.d.). Preparation method of C.I. pigment yellow 151.

- ECHEMI. (n.d.). Pigment Yellow 151 SDS, 31837-42-0 Safety Data Sheets.

- SY CHEMICAL CO., LTD. (n.d.). Pigment Yellow 151, PY151 MSDS.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Pharos. (n.d.). C.I. 13950.

-

National Center for Biotechnology Information. (n.d.). Pigment Yellow 151. PubChem Compound Database. Retrieved from [Link]

- MedchemExpress.com. (n.d.). C.I. Direct yellow 27.

- American Chemical Society. (n.d.). Artificial Neural Networks and Linear Discriminant Analysis: A Valuable Combination in the Selection of New Antibacterial Compounds.

- ResearchGate. (n.d.). Influence of aqueous:organic phase in EE.

- ResearchGate. (n.d.). Benzimidazolone Pigments and Related Structures.

- Fineland Chem. (n.d.). Commonly Used Benzimidazolone Organic Pigments.

- Google Patents. (n.d.). CN104987747A - Benzimidazolone azo pigment and preparation and application thereof.

- Cultural Heritage Science Open Source. (n.d.). PY 151 - benzimidazolone yellow H4G.

- UL Prospector. (n.d.). PIGMENT YELLOW 151, C.I.NO.: PY151 by Shanghai Honor Industrial Co., LTD.

- SpecialChem. (2017). Pigment Yellow 151 (Hangzhou Origo Chemical).

- Zhenyan. (n.d.). Organic Pigment, Colorants for Paint And Coatings Pigment Yellow 151.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Commonly Used Benzimidazolone Organic Pigments | Fineland Chem [finelandchem.com]

- 3. chsopensource.org [chsopensource.org]

- 4. Organic Pigment, Colorants for Paint And Coatings Pigment Yellow 151 - manufacturer - supplier - Zhenyan [zhenyanchem.com]

- 5. ulprospector.com [ulprospector.com]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. CN102391663B - Preparation method of C.I. pigment yellow 151 - Google Patents [patents.google.com]

- 11. Pigment Yellow 151 synthesis - chemicalbook [chemicalbook.com]

- 12. CN102391663A - Preparation method of C.I. pigment yellow 151 - Google Patents [patents.google.com]

- 13. Preparation method of C.I. pigment yellow 151 - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN104987747A - Benzimidazolone azo pigment and preparation and application thereof - Google Patents [patents.google.com]

- 15. Pigment Yellow 151 | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Formula and Weight of C.I. Direct Yellow 27

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

C.I. Direct Yellow 27 is a synthetic organic compound classified as a direct azo dye.[1] Its chemical structure is characterized by the presence of one or more azo groups (–N=N–) which act as the chromophore responsible for its color. Direct dyes are so named for their ability to bind directly to cellulosic fibers such as cotton, paper, and viscose rayon, primarily through hydrogen bonding and van der Waals forces.[2] This guide provides a detailed examination of the molecular formula and weight of C.I. Direct Yellow 27, grounding the theoretical data in the context of its chemical structure and analytical validation.

Chemical Identity and Molecular Formula

Accurate identification is the cornerstone of chemical research. C.I. Direct Yellow 27 is known by several synonyms, including Direct Fast Yellow 5GL and Direct Brilliant Yellow L-4G.[3][4] Its identity is standardized by its CAS Registry Number and C.I. (Colour Index) Number.

The molecular formula is an empirical representation of the constituent atoms in one molecule of the compound. For C.I. Direct Yellow 27, the formula C₂₅H₂₀N₄Na₂O₉S₃ indicates that each molecule is composed of 25 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 2 sodium atoms, 9 oxygen atoms, and 3 sulfur atoms. The presence of two sodium atoms signifies that the dye typically exists as a disodium salt, a common feature of direct dyes that enhances water solubility.[6] The sulfonic acid groups (–SO₃H) are deprotonated and form sodium sulfonate salts (–SO₃⁻Na⁺).

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in experimental work.

-

Molecular Weight (Calculated): 662.62 g/mol (or 662.63 g/mol , depending on isotopic mass precision).[3][5]

This value is the theoretical molecular weight, calculated by summing the atomic weights of all atoms present in the molecular formula. While this theoretical value is fundamental, it is imperative in a research setting to confirm it experimentally. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio that can validate the elemental composition and, consequently, the molecular weight of the compound.

Structural Elucidation and Its Relation to Formula

The arrangement of atoms in the molecular formula gives rise to the dye's unique structure and properties. C.I. Direct Yellow 27 is a monoazo dye, meaning it contains one azo linkage. Its synthesis involves the diazotization of 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide.[4][7]

The key structural features, which are directly represented in the molecular formula, include:

-

A substituted benzothiazole ring system.

-

An acetoacetanilide coupling component.

-

An azo bridge connecting these two moieties.

-

Two sulfonic acid groups (as sodium salts), which confer water solubility.

-

A methoxy group and various other substituents on the aromatic rings.

Below is a diagram representing the logical relationship between the components that form the final structure of C.I. Direct Yellow 27.

Caption: Synthesis pathway of C.I. Direct Yellow 27.

Physicochemical Data Summary

For ease of reference, the core identifying information for C.I. Direct Yellow 27 is summarized in the table below.

| Parameter | Value | Source(s) |

| IUPAC Name | disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | [8] |

| CAS Number | 10190-68-8 | [1][2][3][5] |

| C.I. Number | 13950 | [2][3][5] |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][2][3][4][5] |

| Molecular Weight | 662.62 g/mol | [1][5][9] |

| Appearance | Yellow to yellow-orange powder | [2][4][5] |

| Maximum Absorption (λmax) | 393 nm (in water) | [1][5] |

Experimental Validation Protocol: A Self-Validating System

To ensure the identity and purity of a sample purported to be C.I. Direct Yellow 27, and thereby validate its formula and molecular weight, a multi-technique analytical approach is recommended. This creates a self-validating system where the results from each method corroborate the others.

Objective: To confirm the chemical identity, molecular formula, and purity of C.I. Direct Yellow 27.

Methodologies:

-

UV-Visible Spectroscopy:

-

Purpose: To confirm the chromophoric system and concentration.

-

Protocol:

-

Prepare a dilute solution of the dye in deionized water (e.g., 0.01 g/L).

-

Scan the solution from 200 to 700 nm using a calibrated spectrophotometer.

-

Verify the maximum absorption wavelength (λmax). For Direct Yellow 27, this should be approximately 393 nm.[5]

-

The spectrum should be consistent with a reference spectrum.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Protocol:

-

Prepare a sample, typically as a KBr pellet.

-

Acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic peaks for: O-H/N-H stretching (amide), C=O stretching (amide and ketone), N=N stretching (azo group), and S=O stretching (sulfonate).

-

-

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS):

-

Purpose: To assess purity and obtain an accurate molecular weight.[10][11]

-

Protocol:

-

Develop a suitable reversed-phase HPLC method to separate the main dye component from any impurities.

-

The eluent is directed into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

In negative ion mode, the spectrometer should detect the molecular anion [M-2Na]²⁻ or related species.

-

The measured mass should be compared to the theoretical mass calculated from the formula C₂₅H₂₀N₄O₉S₃²⁻ (616.05 g/mol ). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

-

-

The following diagram illustrates this self-validating analytical workflow.

Caption: A self-validating workflow for C.I. Direct Yellow 27.

References

-

Emperor Chem. (n.d.). Direct Yellow 27. Retrieved from [Link]

-

SD International. (n.d.). Direct Yellow 27 Dyes. Retrieved from [Link]

-

World Dye Variety. (2012, June 28). Direct Yellow 27. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of direct yellow-27. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Three-dimensional structure of direct yellow 27 an azo dye. [Image]. Retrieved from [Link]

-

World Dye Variety. (2012, May 21). Acid Yellow 27. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt. PubChem Compound Database. Retrieved from [Link]

-

Ali, S. H., & Abdul Nabi, A. S. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Basrah Researches (Sciences), 48(1), 60-68. Retrieved from [Link]

-

Ghaffari, S., & Ghanbari, D. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 319-347. Retrieved from [Link]

-

Vanhoenacker, G., David, F., & Sandra, P. (2011). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Agilent Technologies. Retrieved from [Link]

-

ResearchGate. (2021). Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applications. [PDF]. Retrieved from [Link]

-

El-Ghanam, A. M. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19, 1-13. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIRECT YELLOW 27. Retrieved from [Link]

-

World Dye Variety. (2012, September 20). Solvent Yellow 27. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]

- 3. sdinternational.com [sdinternational.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. DIRECT YELLOW 27 price,buy DIRECT YELLOW 27 - chemicalbook [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. DIRECT YELLOW 27 | 10190-68-8 [chemicalbook.com]

- 8. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jchemrev.com [jchemrev.com]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to C.I. Direct Yellow 27 and Its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C.I. Direct Yellow 27, a versatile dye with significant applications in scientific research and various industries. It delves into its chemical identity, properties, and the array of synonyms used in scientific literature, offering clarity and facilitating more effective research and development.

Introduction to C.I. Direct Yellow 27

C.I. Direct Yellow 27 is a type of direct dye, meaning it can be applied directly to substrates without the need for a mordant. It belongs to the monoazo class of dyes and is characterized by its bright, greenish-yellow hue.[1] Its utility extends from traditional dyeing of textiles and paper to specialized applications in biological and clinical research.[2][3] As a multifunctional dye, it serves as a valuable tool for researchers in observing cellular structures, tracking biomolecules, and in diagnostic assays.[4]

Nomenclature and Synonyms: A Comprehensive Reference

Navigating the scientific literature for a specific chemical compound can be challenging due to the use of various synonyms and trade names. C.I. Direct Yellow 27 is no exception. A clear understanding of its alternative names is crucial for comprehensive literature reviews and accurate experimental design.

The Colour Index (C.I.) name, C.I. Direct Yellow 27, and its corresponding number, C.I. 13950, are the most standardized identifiers.[1][2] However, a multitude of other names are frequently encountered.

Common Synonyms and Identifiers:

| Synonym/Identifier | Reference |

| C.I. 13950 | [1][2] |

| CAS Registry Number: 10190-68-8 | [1] |

| Direct Fast Yellow 5GL | [1][2] |

| Direct Fast Brilliant Yellow 5G | [1][2] |

| Direct Fast Brilliant Yellow 5GL | [1][2] |

| Direct Brilliant Yellow 5GL | [1][2] |

| Direct Brilliant Yellow L-4G | [1][2] |

| Helion Yellow 5G | [5] |

| Solar Flavine 5G | [5] |

| Fenaluz Yellow 4G | [5] |

| Hispaluz Yellow 5G | [5] |

| Solantine Yellow 8GL | [5] |

| Fastusol Yellow L5GA | [5] |

| Solophenyl Yellow 7GL | [5] |

| Sirius Supra Yellow 5G | [5] |

| Solex Canary Yellow 5G | [5] |

| Solius Light Yellow 5G | [5] |

| Pyrazol Fast Flavine 5G | [5] |

| Solamine Fast Yellow 5G | [5] |

| Diazol Light Yellow 7JL | [5] |

| Benzo Viscose Yellow 5GL | [5] |

| Tertrodirect Fast Yellow 8G | [5] |

| Chlorantine Fast Yellow 7GL | [5] |

| Diphenyl Fast Brilliant Yellow 8GL | [5] |

| Tetramine Fast Yellow | [5] |